2-bromo-N-(4-ethoxyphenyl)-2-phenylacetamide
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Overview
Description
2-Bromo-N-(4-ethoxyphenyl)-2-phenylacetamide is an organic compound with the molecular formula C16H16BrNO2 It is a brominated derivative of acetamide, characterized by the presence of a bromine atom, an ethoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-ethoxyphenyl)-2-phenylacetamide typically involves the bromination of N-(4-ethoxyphenyl)-2-phenylacetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-ethoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding N-(4-ethoxyphenyl)-2-phenylacetamide.
Oxidation: Oxidative reactions can modify the ethoxy group or the phenyl ring, leading to different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: The primary product is N-(4-ethoxyphenyl)-2-phenylacetamide.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially forming carboxylic acids, ketones, or quinones.
Scientific Research Applications
2-Bromo-N-(4-ethoxyphenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-ethoxyphenyl)-2-phenylacetamide is not fully elucidated. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atom and the phenyl groups may facilitate binding to specific molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-ethoxyphenyl)acetamide: Similar structure but lacks the additional phenyl group.
2-Bromo-N-(4-ethoxyphenyl)butanamide: Contains a butanamide group instead of an acetamide group.
N-(4-Ethoxyphenyl)-2-phenylacetamide: Lacks the bromine atom.
Uniqueness
2-Bromo-N-(4-ethoxyphenyl)-2-phenylacetamide is unique due to the combination of its bromine atom, ethoxy group, and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-N-(4-ethoxyphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-20-14-10-8-13(9-11-14)18-16(19)15(17)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSXKDJHWLAWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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